GSK2292767
Overview
Description
GSK2292767 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This compound has been developed for its potential therapeutic applications in respiratory diseases, particularly asthma. It is known for its high selectivity over other PI3K isoforms, making it a valuable tool in both research and clinical settings .
Preparation Methods
The synthesis of GSK2292767 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indazole core, followed by the introduction of a methanesulfonamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
GSK2292767 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
GSK2292767 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the PI3Kδ pathway and its role in various biological processes.
Biology: Researchers use this compound to investigate the role of PI3Kδ in immune cell signaling and function.
Medicine: The compound is being explored for its potential therapeutic applications in respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD).
Industry: This compound is used in the development of new therapeutic agents targeting the PI3Kδ pathway.
Mechanism of Action
GSK2292767 exerts its effects by selectively inhibiting the activity of PI3Kδ. This inhibition leads to a reduction in the production of phosphatidylinositol-trisphosphate, a key signaling molecule in the PI3K pathway. The molecular targets of this compound include immune cells such as T cells and B cells, where it modulates their function and reduces inflammation .
Comparison with Similar Compounds
GSK2292767 is often compared with other PI3Kδ inhibitors, such as nemiralisib (GSK2269557). While both compounds target the same enzyme, this compound is known for its higher selectivity and potency. Other similar compounds include idelalisib and duvelisib, which are also PI3Kδ inhibitors but differ in their pharmacokinetic profiles and therapeutic applications .
Biological Activity
GSK2292767 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a member of the PI3K family that plays a crucial role in various cellular functions, including growth, proliferation, and survival. This article provides an in-depth examination of the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.
This compound selectively inhibits PI3Kδ, which is predominantly expressed in immune cells. By blocking this kinase, this compound disrupts the PI3K signaling pathway that is often aberrantly activated in various malignancies and inflammatory diseases. The inhibition of PI3Kδ leads to decreased cellular proliferation and survival, making it a promising candidate for treating conditions such as chronic lymphocytic leukemia (CLL) and other hematological malignancies .
Preclinical Studies
In preclinical models, this compound demonstrated significant anti-tumor activity. The compound was shown to effectively reduce cell viability in various cancer cell lines. Notably, it was evaluated in combination with other therapeutic agents to enhance its efficacy:
- Combination Therapies : Studies indicated that this compound could be combined with inhibitors targeting ALK/IGF-1R and VEGFR/FGFR pathways, showing synergistic effects in reducing tumor growth .
Table 1: Summary of Preclinical Findings on this compound
Clinical Trials
This compound has progressed into clinical trials, focusing on its safety and efficacy in humans. The drug was primarily tested for its potential in treating respiratory diseases and hematological cancers.
Phase 1 Clinical Trials
- Objective : Assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy.
- Participants : Enrolled patients with relapsed/refractory CLL.
- Results : Early results indicated manageable adverse effects with promising signs of clinical activity. Common adverse events included diarrhea, nausea, and fatigue .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Chronic Lymphocytic Leukemia (CLL) : A patient cohort treated with this compound showed an overall response rate (ORR) of approximately 40%, indicating a significant therapeutic effect .
- Combination Therapy : In cases where this compound was used alongside other targeted therapies, patients exhibited enhanced treatment responses compared to monotherapy approaches.
Safety Profile
The safety profile of this compound has been characterized by manageable side effects. Most adverse events reported were consistent with those observed in other PI3K inhibitors:
- Common Adverse Events :
- Diarrhea
- Nausea
- Fatigue
- Elevated liver enzymes (ALT/AST)
Despite these side effects, the overall tolerability was deemed acceptable for continued clinical development .
Properties
IUPAC Name |
N-[5-[4-[5-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-1,3-oxazol-2-yl]-1H-indazol-6-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5S/c1-14-11-30(12-15(2)34-14)13-18-9-26-23(35-18)19-5-16(6-21-20(19)10-27-28-21)17-7-22(29-36(4,31)32)24(33-3)25-8-17/h5-10,14-15,29H,11-13H2,1-4H3,(H,27,28)/t14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPPCTVKHDVIQ-GASCZTMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=CC(=C(N=C5)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254036-66-2 | |
Record name | GSK-2292767 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254036662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2292767 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4E8NZ73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.